TDFA can be sourced from chemical suppliers such as Sigma-Aldrich and Cayman Chemical, which provide detailed specifications and purity levels for laboratory use. These suppliers ensure that the compound meets stringent quality control standards, typically offering TDFA at a purity level exceeding 98% .
TDFA falls under the category of organic compounds, specifically as a salt derived from trifluoroacetic acid. It is classified as an irreversible inhibitor of specific enzymes, making it significant in pharmacological research and applications.
The synthesis of TDFA can be approached through various chemical methods, often involving the reaction of amino acids with trifluoroacetic anhydride or trifluoroacetic acid. The process typically requires careful control of reaction conditions to optimize yield and purity.
Technical Details:
TDFA's molecular structure includes a trifluoromethyl group attached to a backbone derived from threonine and aspartic acid. The presence of fluorine atoms significantly influences the compound's physical and chemical properties.
Data:
TDFA primarily acts as an enzyme inhibitor, specifically targeting protein arginine deiminase 4. The mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent catalysis.
Technical Details:
The mechanism by which TDFA inhibits protein arginine deiminase 4 involves the formation of a stable complex between the inhibitor and the enzyme's active site. This interaction effectively blocks substrate binding and enzymatic activity.
Data:
TDFA exhibits several notable physical properties that influence its behavior in biological systems:
TDFA finds applications primarily in biochemical research:
TDFA (trifluoroacetate salt) is a synthetic tripeptide derivative chemically designated as N-Acetyl-L-threonyl-L-α-aspartyl-N⁵-(2-fluoro-1-iminoethyl)-L-ornithinamide trifluoroacetate. Its molecular formula is C₁₉H₃₀F₄N₆O₉, and it belongs to the class of protein arginine deiminase (PAD) inhibitors. The compound features a central fluorinated amidine group critical for its enzyme-inhibiting activity, with the trifluoroacetate (TFA) counterion enhancing solubility and stability during synthesis and storage [5].
Structurally, TDFA integrates three key components:
This configuration enables specific interactions with the catalytic site of PAD enzymes. The trifluoroacetate counterion originates from purification protocols employing trifluoroacetic acid (TFA) in reversed-phase high-performance liquid chromatography (RP-HPLC), resulting in TFA salts as common final forms for peptide-based compounds [1] [4].
Table 1: Physicochemical Properties of TDFA (Trifluoroacetate Salt)
Property | Specification | Experimental Conditions |
---|---|---|
Molecular Formula | C₁₉H₃₀F₄N₆O₉ | - |
Molecular Weight | 538.48 g/mol | - |
Purity | ≥98% (HPLC) | As supplied |
Physical Form | White to beige powder | Room temperature |
Solubility | 10 mg/mL in water | Clear solution |
Storage Stability | -70°C (desiccated) | Long-term |
Counterion Contribution | ~21% by weight (TFA) | Calculated |
TDFA emerged from systematic optimization of first-generation PAD inhibitors like Cl-amidine and BB-Cl-amidine. Early PAD inhibitors exhibited limited isozyme selectivity and suboptimal pharmacokinetic profiles, driving research into targeted analogs. The discovery of TDFA was pioneered through structure-activity relationship (SAR) studies focused on the tripeptide backbone, where strategic fluorination at the amidine group enhanced both potency and metabolic stability [3].
Key milestones in TDFA's development include:
TDFA represents a "third-generation" inhibitor designed to balance potency (IC₅₀ = 2.3 μM against PAD4) with selectivity, enabling precise interrogation of PAD4-mediated citrullination in disease models without confounding effects from other PAD isoforms [3].
Trifluoroacetate salts are ubiquitous in peptide-based pharmaceuticals and research compounds due to TFA’s role in RP-HPLC purification. However, the TFA counterion presents unique biochemical implications:
Solubility vs. Interference: TFA salts enhance aqueous solubility crucial for in vitro assays (e.g., TDFA dissolves at 10 mg/mL in water [5]). Yet residual TFA can distort biological readouts:
Purification Necessity: Conversion to alternative salts (e.g., hydrochloride) is recommended before functional studies. Techniques for TFA removal include ion-exchange chromatography or lyophilization from HCl solutions, though complete elimination remains challenging for polycationic peptides like TDFA [4] [1].
Structural Integrity: In PAD inhibitors, the TFA counterion preserves the protonated state of amidine groups, ensuring correct conformation for enzyme binding. Studies confirm that TFA salts of amidine-containing peptides maintain identical NMR spectra to hydrochloride salts, indicating no structural perturbations [4].
Table 2: Comparison of Key PAD Inhibitors and Their Development
Inhibitor | PAD Isoform Target | IC₅₀ (μM) | Selectivity Rationale | Limitations |
---|---|---|---|---|
Cl-amidine | Pan-PAD | PAD4: 5.7 | Broad reactivity with active-site cysteine | Low bioavailability |
BB-Cl-amidine | Pan-PAD | PAD4: 2.1 | Enhanced membrane permeability | Off-target effects on PAD1/3 |
TDFA (This compound) | PAD4-selective | 2.3 | Fluoroamidine + Thr-Asp backbone | Moderate potency |
GSK484 | PAD4-selective | 0.2 | Reversible binding | Synthetic complexity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7